Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a tetrahydropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where different amines are treated with methyl cyanoacetate without solvent at room temperature
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups may play a role in binding to enzymes or receptors, while the tetrahydropyridinyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Propyl {[3-cyano-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Propyl {[3-cyano-4-(2-bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Uniqueness
Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C17H17FN2O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
propyl 2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-7-23-16(22)10-24-17-13(9-19)12(8-15(21)20-17)11-5-3-4-6-14(11)18/h3-6,12H,2,7-8,10H2,1H3,(H,20,21) |
InChI Key |
ATYPCJBLKCMMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C#N |
Origin of Product |
United States |
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